Structural Pharmacophore Divergence: 2-Benzyl vs. 1-Phenyl Substitution Alters NMDA Channel Binding Topology
1-Methylamino-2-benzylcyclohexane relocates the aryl ring from the canonical C1 position (as in ketamine and PCP) to the C2 position of the cyclohexane scaffold. In the amino-alkyl-cyclohexane series, the 1-amino group and the aryl substituent must occupy specific spatial coordinates to achieve high-affinity binding at the PCP site within the NMDA channel [1]. The 36 amino-alkyl-cyclohexanes characterized by Parsons et al. (1999) all retained the 1-amino-alkyl topology and exhibited [3H]-MK-801 displacement Ki values spanning 1.5–143 μM [1]. The 2-benzyl-1-methylamino arrangement has not been profiled in this assay system, and SAR from 1,3,5-alkylsubstituted cyclohexylamines at the NMDA PCP site indicates that substituent position profoundly influences affinity [2]. For reference, ketamine (1-phenyl-2-methylamino substitution) exhibits NMDA Ki = 659 nM, while the closest computationally predicted analog 1-Benzyl-N-methylcyclohexan-1-amine (with benzyl at C1) is predicted by DrugMapper to target adrenergic alpha-1 receptors rather than NMDA receptors [3][4].
| Evidence Dimension | Aryl substitution position and predicted NMDA PCP site binding topology |
|---|---|
| Target Compound Data | 2-benzyl-1-methylamino substitution (C2-benzyl; MW 203.32; C14H21N) |
| Comparator Or Baseline | Ketamine: 1-phenyl-2-methylamino substitution (NMDA Ki = 659 ± 98 nM). PCP: 1-(1-phenylcyclohexyl)piperidine (NMDA Ki = 59 ± 9 nM). Amino-alkyl-cyclohexane class: 1-amino-alkyl topology, [3H]-MK-801 Ki range 1.5–143 μM (n = 36 compounds) |
| Quantified Difference | No direct NMDA Ki data available for target compound. Structural divergence (C2-benzyl vs. C1-aryl) precludes extrapolation from ACH comparator data. |
| Conditions | Structural comparison based on published X-ray crystallography of NMDA channel and ACH SAR studies; [3H]-MK-801 binding in rat cortical membranes (Parsons et al., 1999); PDSP screening at 10 μM fixed concentration |
Why This Matters
Procurement decisions predicated on assumed NMDA receptor pharmacology identical to ketamine are unsupported; the C2-benzyl topology requires independent pharmacological characterization before any receptor engagement claims can be validated.
- [1] Parsons CG, Danysz W, Bartmann A, et al. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. 1999;38(1):85-108. View Source
- [2] Jirgensons A, Kauss V, Kalvinsh I, et al. Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Eur J Med Chem. 2000;35(6):555-565. J-GLOBAL ID: 200902140761283780. View Source
- [3] UK ACMD / PDSP. Binding affinities for ketamine and PCP at NMDA receptors. Ketamine NMDA Ki = 659 ± 98 nM; PCP NMDA Ki = 59 ± 9 nM. View Source
- [4] DrugMapper (University of Helsinki). 1-Benzyl-N-methylcyclohexan-1-amine predicted target: Adrenergic receptor alpha-1 antagonist. CAS 51250-93-2. View Source
